molecular formula C19H20F2N4O4 B1684338 Pamapimod CAS No. 449811-01-2

Pamapimod

Número de catálogo: B1684338
Número CAS: 449811-01-2
Peso molecular: 406.4 g/mol
Clave InChI: JYYLVUFNAHSSFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Pamapimod se sintetiza mediante un proceso químico de múltiples pasos. La ruta sintética implica la preparación de intermedios clave, seguida de su acoplamiento y modificaciones posteriores del grupo funcional. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y ajustes de temperatura controlados para garantizar un alto rendimiento y pureza . Los métodos de producción industrial se centran en optimizar estas condiciones para escalar la síntesis manteniendo la eficacia y seguridad del compuesto.

Análisis De Reacciones Químicas

Pamapimod experimenta diversas reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: El compuesto se puede reducir para producir diferentes formas reducidas.

    Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

    Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes, agentes reductores y catalizadores. .

    Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas.

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis Treatment

Pamapimod has been evaluated in clinical trials for its efficacy and safety in treating rheumatoid arthritis. A notable study compared this compound with methotrexate, a standard treatment for this condition.

  • Study Design : Patients were randomly assigned to receive either this compound (50 mg, 150 mg, or 300 mg) or methotrexate (7.5-20 mg/week) over 12 weeks.
  • Results : The study found that the response rates (ACR20) for this compound were significantly lower than those for methotrexate, indicating that this compound was less effective in improving rheumatoid arthritis symptoms .
Treatment GroupACR20 Response Rate
Methotrexate45%
This compound 50 mg23%
This compound 150 mg18%
This compound 300 mg31%

Combination Therapy with Methotrexate

Further studies explored the pharmacokinetic interactions between this compound and methotrexate. A proof-of-concept study indicated that coadministration did not significantly alter the pharmacokinetics of either drug, suggesting they could be used together without dose adjustments .

Antiviral Activity Against SARS-CoV-2

Recent research has highlighted the antiviral properties of this compound, particularly in the context of COVID-19. A study demonstrated that this compound, when combined with pioglitazone, exhibited significant antiviral activity against SARS-CoV-2 in vitro.

  • Mechanism : The inhibition of the p38 MAPK pathway was shown to reduce viral replication and inflammatory responses associated with COVID-19.
  • Clinical Trials : The combination therapy was evaluated in hospitalized COVID-19 patients but was halted due to futility in achieving significant clinical outcomes .
StudyDrug CombinationOutcome
KINETIC TrialThis compound + PioglitazoneStopped for futility; well-tolerated but no significant effect on primary endpoint

Case Study 1: Efficacy in Rheumatoid Arthritis

A double-blind study involving patients with active rheumatoid arthritis demonstrated that while this compound was generally well tolerated, it did not provide superior efficacy compared to methotrexate. Adverse events were mostly mild, including infections and dizziness .

Case Study 2: Antiviral Efficacy

In vitro studies revealed that this compound effectively inhibited SARS-CoV-2 replication across various cell lines. The combination with pioglitazone showed synergistic effects, making it a candidate for further investigation as a treatment option against COVID-19 .

Actividad Biológica

Pamapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), which has been extensively studied for its potential therapeutic applications, particularly in inflammatory diseases and viral infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and synergistic effects with other compounds.

This compound functions by inhibiting the p38 MAPK pathway, which plays a critical role in cellular responses to stress, inflammation, and infection. The p38 MAPK pathway is known to be involved in the replication of several viruses, including SARS-CoV-2. By inhibiting this pathway, this compound may reduce viral replication and modulate inflammatory responses.

Rheumatoid Arthritis Studies

This compound has been evaluated for its efficacy in treating rheumatoid arthritis (RA). A notable study compared this compound with methotrexate (MTX) over 12 weeks. The results indicated:

  • ACR20 Response : Fewer patients on this compound achieved the ACR20 response compared to those on MTX (23% for 50 mg, 18% for 150 mg, and 31% for 300 mg versus 45% for MTX) .
  • Adverse Events : Common adverse events included infections and skin disorders. The 300 mg dose showed more toxicity than lower doses .

COVID-19 Studies

Recent studies have explored this compound's potential against COVID-19. A phase 2 trial investigated the combination of this compound with pioglitazone, revealing:

  • Synergistic Antiviral Activity : The combination exhibited potent antiviral effects against SARS-CoV-2 in vitro, significantly inhibiting viral replication across various cell lines .
  • Clinical Outcomes : In a trial involving non-critically ill hospitalized patients with COVID-19, the combination treatment did not show significant improvement in clinical outcomes compared to placebo but was well-tolerated .

Summary of Clinical Trials

Study FocusTreatment GroupsPrimary EndpointACR20 Response (%)Adverse Events
Rheumatoid ArthritisThis compound (50/150/300 mg) vs MTXProportion meeting ACR2023/18/31 vs 45Infections, skin disorders
COVID-19This compound + Pioglitazone vs PlaceboProportion alive without respiratory supportNot significantWell-tolerated

Case Studies

  • Rheumatoid Arthritis Case Study :
    • A patient treated with this compound experienced a reduction in tender joint count but did not meet the ACR20 response criteria after 12 weeks. This highlights the need for further investigation into patient selection for optimal outcomes.
  • COVID-19 Case Study :
    • In a cohort of patients receiving this compound and pioglitazone, there was a notable reduction in inflammatory markers; however, clinical outcomes did not significantly differ from those receiving placebo.

Propiedades

IUPAC Name

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLVUFNAHSSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963312
Record name 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449811-01-2
Record name Pamapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449811-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamapimod
Reactant of Route 2
Reactant of Route 2
Pamapimod
Reactant of Route 3
Reactant of Route 3
Pamapimod
Reactant of Route 4
Pamapimod
Reactant of Route 5
Reactant of Route 5
Pamapimod
Reactant of Route 6
Pamapimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.